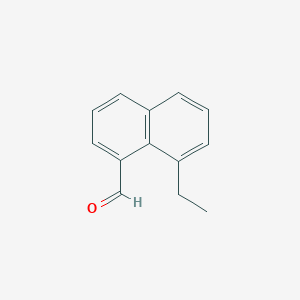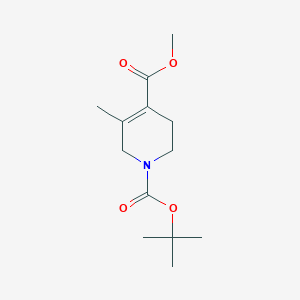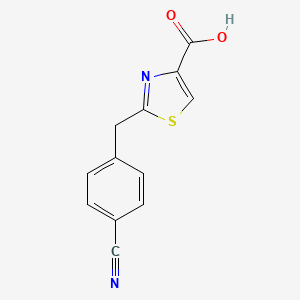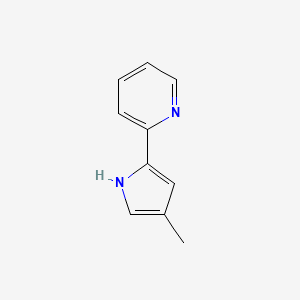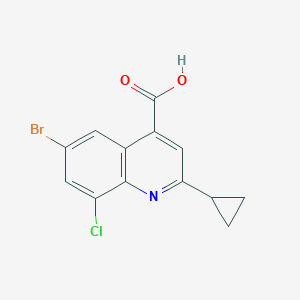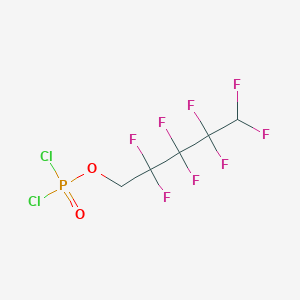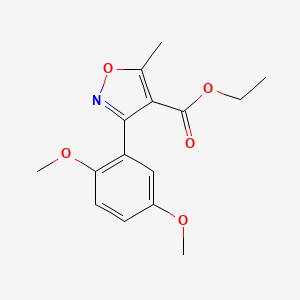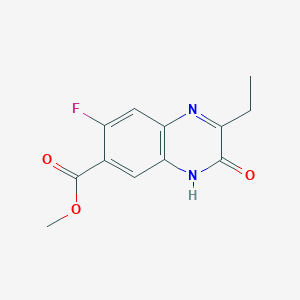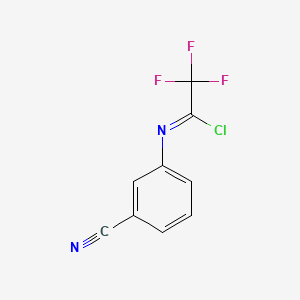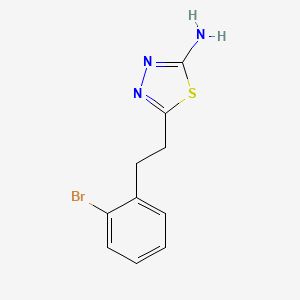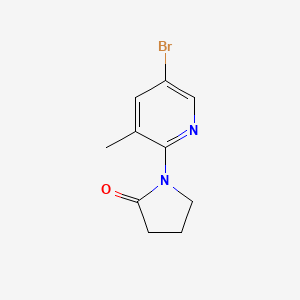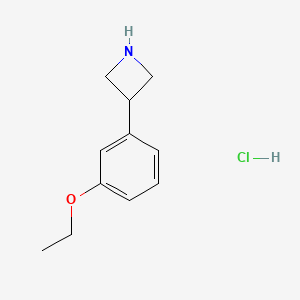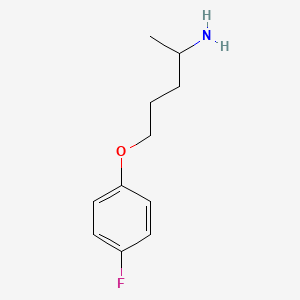![molecular formula C13H13N3O B13704315 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzene derivative, the introduction of amino and methoxy groups can be achieved through nucleophilic substitution reactions. The cyclization step often requires the use of strong acids or bases to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing catalysts to enhance reaction rates. Techniques such as recrystallization and chromatography are used to purify the final product, ensuring it meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazolines.
Scientific Research Applications
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline exerts its effects is primarily through its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazoline: Shares the quinazoline core but lacks the methoxy group, resulting in different reactivity and applications.
8-Methoxyquinazoline: Similar structure but without the amino group, affecting its biological activity.
5,10-Dihydroquinazoline: Lacks both the amino and methoxy groups, making it less reactive.
Uniqueness
2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
8-methoxy-5,10-dihydrobenzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C13H13N3O/c1-17-11-3-2-8-4-10-7-15-13(14)16-12(10)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3,(H2,14,15,16) |
InChI Key |
FJPOZUVCFIDQSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3=CN=C(N=C3C2)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


